Cas no 544-19-4 (Copper(II) formate)

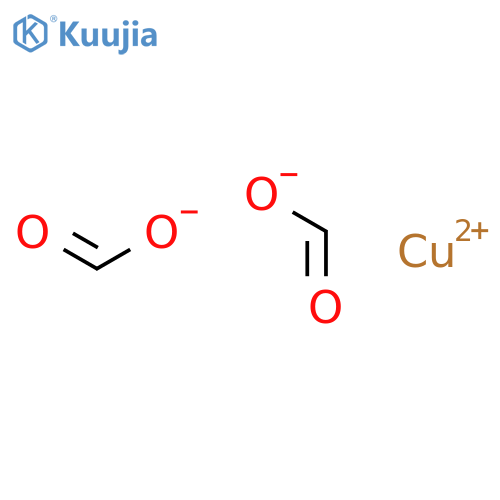

Copper(II) formate structure

商品名:Copper(II) formate

Copper(II) formate 化学的及び物理的性質

名前と識別子

-

- Copper(II) formate

- Copper(II) formate tetrahydrate

- Copper(II) formate hydrate

- COPPER II FORMATE TETRAHYDRATE

- Formic acid, copper(2+) salt (1_1)

- Ameisensaeure, Kupfer(II)-formiat

- copper diformate

- COPPER FORMATE

- coppper(II) formate

- cupric formate

- cupricdiformate

- formic acid , copper (II)-formate

- formic acid copper

- formicacid,copper(2+)salt

- formicacid,copper(2+)salt(1:1)

- formicacid,copper(2++)salt

- Kupfer(II)-formiat-4-hydrat

- SCHEMBL136603

- Formic acid, copper(2+) salt

- 544-19-4

- COPPER(2+) FORMATE

- Tubercuprose

- Q18212209

- Formic acid copper(2+) salt (2:1)

- HSDB 260

- Formic acid, copper(2+) salt (1:1)

- NSC 112232

- Formic acid, copper(2+) salt (2:1)

- EINECS 208-865-8

- Copper formate (VAN)

- FQ5WX1800C

- FORMIC ACID,COPPER SALT

- UNII-FQ5WX1800C

- DTXSID6060268

- CUPRIC FORMATE [MI]

- copper;diformate

- NS00080019

- NSC-112232

- Formic acid copper(2+) salt

- Cupric diformate

- HFDWIMBEIXDNQS-UHFFFAOYSA-L

-

- MDL: MFCD00150509

- インチ: InChI=1S/CH2O2.Cu/c2-1-3;/h1H,(H,2,3);/q;+2

- InChIKey: ZCGUEJJEVYSFFV-UHFFFAOYSA-N

- ほほえんだ: C(=O)O.[Cu+2]

計算された属性

- せいみつぶんしりょう: 152.92486

- どういたいしつりょう: 154.941

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 4

- 回転可能化学結合数: 0

- 複雑さ: 10.3

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 74.6A^2

- ひょうめんでんか: 2

- 疎水性パラメータ計算基準値(XlogP): 何もない

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 青い水晶。

- 密度みつど: 1,831 g/cm3

- ゆうかいてん: 130°C

- ふってん: 100.6 °C at 760 mmHg

- フラッシュポイント: 29.9 °C

- PSA: 80.26

- LogP: 0.33420

- ようかいせい: 未確定

- マーカー: 14,2639

Copper(II) formate セキュリティ情報

- 危険カテゴリコード: 20/21/22-50/53-22

- セキュリティの説明: 22-36/37/39-61-60

-

危険物標識:

- TSCA:Yes

- リスク用語:R20/21/22

Copper(II) formate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB106586-50 g |

Copper(II) formate hydrate; . |

544-19-4 | 50 g |

€349.00 | 2023-07-20 | ||

| Fluorochem | CXCU045-100g |

Copper(II) formate, tetrahydrate |

544-19-4 | 95% | 100g |

£60.00 | 2022-02-28 | |

| abcr | AB106586-50g |

Copper(II) formate hydrate; . |

544-19-4 | 50g |

€366.00 | 2025-02-20 | ||

| Aaron | AR00DEZS-25g |

COPPER FORMATE |

544-19-4 | 97% | 25g |

$37.00 | 2025-02-10 | |

| A2B Chem LLC | AG24860-10g |

Copper(II) formate |

544-19-4 | 10g |

$114.00 | 2024-04-19 | ||

| 1PlusChem | 1P00DERG-10g |

COPPER FORMATE |

544-19-4 | 10g |

$104.00 | 2024-04-30 | ||

| A2B Chem LLC | AG24860-50g |

Copper(II) formate |

544-19-4 | 50g |

$352.00 | 2024-04-19 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 93-2925-10g |

Copper(II)formatehydrate |

544-19-4 | 10g |

826CNY | 2021-05-08 | ||

| abcr | AB106586-10 g |

Copper(II) formate hydrate; . |

544-19-4 | 10 g |

€94.20 | 2023-07-20 | ||

| abcr | AB106586-10g |

Copper(II) formate hydrate; . |

544-19-4 | 10g |

€98.70 | 2025-02-20 |

Copper(II) formate 関連文献

-

Wendong Yang,Emil J. W. List-Kratochvil,Changhai Wang J. Mater. Chem. C 2019 7 15098

-

Tetsu Yonezawa,Hiroki Tsukamoto,Yingqiong Yong,Mai Thanh Nguyen,Masaki Matsubara RSC Adv. 2016 6 12048

-

C. Paquet,T. Lacelle,B. Deore,A. J. Kell,X. Liu,I. Korobkov,P. R. L. Malenfant Chem. Commun. 2016 52 2605

-

Chantal Paquet,Thomas Lacelle,Xiangyang Liu,Bhavana Deore,Arnold J. Kell,Sylvie Lafrenière,Patrick R. L. Malenfant Nanoscale 2018 10 6911

-

5. 593. Magnetic studies with copper(II) salts. Part V. Binuclear derivatives of copper(II) formate involving covalent copper-to-copper δ-bondsR. L. Martin,Hanneke Waterman J. Chem. Soc. 1959 2960

544-19-4 (Copper(II) formate) 関連製品

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)

- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 1361863-84-4(2-Amino-3-(2,4-dichlorophenyl)pyridine-6-methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:544-19-4)Copper(II) formate

清らかである:99%/99%/99%/99%

はかる:500g/10g/50g/25g

価格 ($):1230.0/150.0/604.0/172.0

Suzhou Senfeida Chemical Co., Ltd

(CAS:544-19-4)COPPER FORMATE

清らかである:99.9%

はかる:200kg

価格 ($):問い合わせ